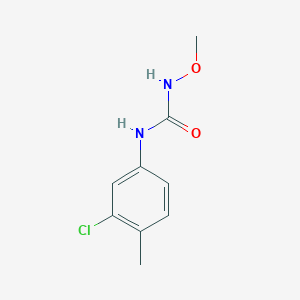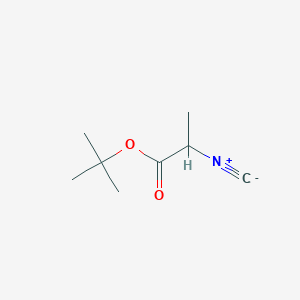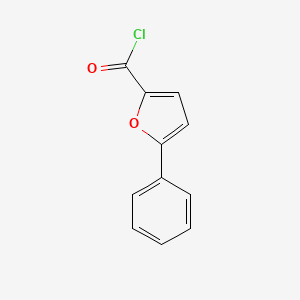
Tributyl(5-fluoro-2-methoxyphenyl)stannane
Overview
Description
Tributyl(5-fluoro-2-methoxyphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 5-fluoro-2-methoxyphenyl group and three butyl groups. This compound is of significant interest in organic synthesis, particularly in the field of organometallic chemistry, due to its utility in various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(5-fluoro-2-methoxyphenyl)stannane typically involves the reaction of 5-fluoro-2-methoxyphenyl halide with tributyltin hydride in the presence of a catalyst. A common method is the Stille coupling reaction, which is facilitated by a palladium catalyst. The general reaction scheme is as follows:
5-fluoro-2-methoxyphenyl halide+tributyltin hydridePd catalystthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tributyl(5-fluoro-2-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Nucleophiles: Such as halides or organometallic reagents for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Stille coupling reactions, the major product is typically a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl halide.
Scientific Research Applications
Tributyl(5-fluoro-2-methoxyphenyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of organometallic polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism by which tributyl(5-fluoro-2-methoxyphenyl)stannane exerts its effects is primarily through its role as a reagent in chemical reactions. The tin atom in the compound acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In coupling reactions, the palladium catalyst activates the tin-carbon bond, allowing it to react with other organic halides to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(5-methyl-2-methoxyphenyl)stannane
- Tributyl(5-chloro-2-methoxyphenyl)stannane
- Tributyl(5-bromo-2-methoxyphenyl)stannane
Uniqueness
Tributyl(5-fluoro-2-methoxyphenyl)stannane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it particularly valuable in the synthesis of fluorinated organic molecules.
Properties
IUPAC Name |
tributyl-(5-fluoro-2-methoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.3C4H9.Sn/c1-9-7-4-2-6(8)3-5-7;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFPHFGBUQACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33FOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381862 | |
| Record name | tributyl(5-fluoro-2-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-26-6 | |
| Record name | tributyl(5-fluoro-2-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)






![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)






